molecular formula C20H18F5NOS B2462096 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2034526-21-9

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2462096
CAS No.: 2034526-21-9
M. Wt: 415.42
InChI Key: VHCNJFRTKUECHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H18F5NOS and its molecular weight is 415.42. The purity is usually 95%.
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Biological Activity

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound notable for its unique structural characteristics, including a thiazepane ring and multiple fluorinated aromatic groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and antitubercular applications.

Chemical Structure and Properties

The compound's molecular formula is C20H18F5NOSC_{20}H_{18}F_5NOS, with a molecular weight of 415.4 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence its biological activity by improving membrane permeability and receptor binding affinity .

The biological effects of this compound are believed to arise from its interactions with specific molecular targets, such as enzymes and receptors. The thiazepane ring may facilitate binding to biological macromolecules, while the difluorophenyl and trifluoromethyl groups can modulate the compound's pharmacokinetic properties .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring trifluoromethyl groups have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The specific activity of this compound against pathogens like Mycobacterium tuberculosis remains to be fully elucidated but is anticipated based on structural analogs.

Antitubercular Activity

In studies assessing antitubercular activity, compounds structurally related to thiazepanes have demonstrated promising results against Mycobacterium tuberculosis. For example, the minimum inhibitory concentrations (MICs) for several thiazepane derivatives were reported to be effective at concentrations as low as 20 µM . The potential of this compound in this regard needs further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazepane derivatives:

  • Antitubercular Study : A comparative analysis showed that specific thiazepane derivatives exhibited MIC values ranging from 6.62 µM to over 250 µM against M. tuberculosis strains. The most active compounds were noted for their structural features that enhance interaction with bacterial targets .
  • Synthesis and Screening : A synthesis study involving similar compounds highlighted the importance of structural modifications in enhancing biological activity. Compounds with trifluoromethyl substitutions demonstrated improved antimicrobial efficacy compared to their non-fluorinated counterparts .

Data Table: Biological Activity Overview

Compound NameMIC (µM)Target PathogenReference
Thiazepane A20M. tuberculosis
Thiazepane B6.62M. tuberculosis
Trifluoromethyl Derivative C<10MRSA

Properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F5NOS/c21-15-4-5-17(22)16(12-15)18-6-7-26(8-9-28-18)19(27)11-13-2-1-3-14(10-13)20(23,24)25/h1-5,10,12,18H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCNJFRTKUECHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.